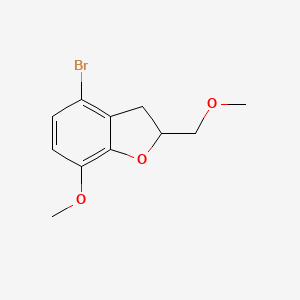
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran is a chemical compound with a complex structure that includes a bromine atom, methoxy groups, and a dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran typically involves multiple steps, starting with the preparation of the dihydrobenzofuran core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production rates.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Aplicaciones Científicas De Investigación
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-7-methoxy-2-methylquinoline
- 4-Bromo-6-methoxy-2-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
Uniqueness
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran is unique due to its specific combination of functional groups and the dihydrobenzofuran ring structure
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
4-bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H13BrO3/c1-13-6-7-5-8-9(12)3-4-10(14-2)11(8)15-7/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
GKQRWRHWGRVORH-UHFFFAOYSA-N |
SMILES canónico |
COCC1CC2=C(C=CC(=C2O1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















